4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a suitable azetidine derivative. One common method is the condensation reaction between 2-methylbenzaldehyde and 3-hydroxy-3-methylazetidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzoic acid.
Reduction: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzyl alcohol.
Substitution: 4-(3-Alkoxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde or 4-(3-Acyl-3-methylazetidin-1-yl)-2-methylbenzaldehyde.
Scientific Research Applications
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 4-Chloro-3-(3-hydroxy-3-methylazetidin-1-yl)sulfonylbenzonitrile
- 1-(4-(3-Hydroxy-3-methylazetidin-1-yl)phenyl)propan-1-one
Uniqueness
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxy-methylazetidinyl group and a methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-5-11(4-3-10(9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
KYNZNAQPIJBVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(C2)(C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.